Substitution Pattern Divergence: 2,2,6-Trimethyl vs. 3-Aminomethyl-3,5,5-trimethyl (IPDA) and 1-Methyl (HTDA) Frameworks
The regiospecific 2,2,6-trimethyl-1,4-diamino substitution pattern of the target compound places three methyl groups directly on the cyclohexane ring at positions adjacent to and between the amino functionalities. In contrast, isophorone diamine (IPDA) carries its methyl groups at the 3,5,5-positions with one amino group attached via a methylene spacer (–CH2NH2), while HTDA (2,4-/2,6-diamino-1-methylcyclohexane) bears only a single methyl substituent [1][2]. The target compound's amine equivalent weight (AHEW) of approximately 39.1 g/eq (based on four active amine hydrogens per 156.27 g/mol) is lower than IPDA's AHEW of ~42.6 g/eq (four hydrogens per 170.30 g/mol), enabling a higher crosslink density at equivalent stoichiometry . Moreover, the direct attachment of both amino groups to the cyclohexane ring—without the flexible methylene spacer present in IPDA—is expected to yield a more rigid, less mobile amine architecture, influencing gel time and vitrification behavior [3].
| Evidence Dimension | Amine equivalent weight (AHEW) and structural framework |
|---|---|
| Target Compound Data | AHEW ≈ 39.1 g/eq (MW 156.27, four amine H); 1,4-diamino with 2,2,6-trimethyl substitution; both NH2 groups directly on cyclohexane ring |
| Comparator Or Baseline | IPDA: AHEW ≈ 42.6 g/eq (MW 170.30); HTDA: AHEW ≈ 32.1 g/eq (MW 128.22); 1,4-CHDA: AHEW ≈ 28.6 g/eq (MW 114.20) |
| Quantified Difference | Target compound AHEW is 8.2% lower than IPDA, enabling higher crosslink density; steric congestion from three ring-methyl groups distinguishes it from all comparators |
| Conditions | Calculated from molecular structure; steric analysis inferred from 2D chemical structure comparison |
Why This Matters
A lower AHEW means less curing agent is required per unit of epoxy resin to achieve stoichiometric cure, directly affecting formulation cost and the cured network's crosslink density, which governs Tg, modulus, and solvent resistance.
- [1] BASF SE. US Patent US8828267B2 – Use of a Stereoisomer Mixture of Diaminomethylcyclohexane as a Hardener for Epoxy Resins. Granted September 9, 2014. View Source
- [2] Bayer AG. Japanese Patent JP2000001449A – New Alicyclic Compound. Published January 7, 2000 (preferred embodiment: 1,4-diamino-2,2,6-trimethylcyclohexane). View Source
- [3] Kalmykova, V.D., et al. Synthesis and Properties of Certain Polyamides Based on Diamines Having Cyclohexane Rings. Polymer Science U.S.S.R., Vol. 9, No. 12, pp. 2539–2542, 1967. View Source
